2,2-dimethylchroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTNTKTZIQAPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428666 | |
| Record name | 2,2-Dimethyl-chroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3780-33-4 | |
| Record name | 2,2-Dimethyl-chroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3780-33-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2 Dimethylchroman 4 One and Its Derivatives
Established Synthetic Routes for Chroman-4-ones
The construction of the chroman-4-one scaffold can be achieved through several reliable methods. These established routes offer access to a variety of substituted 2,2-dimethylchroman-4-ones, which are valuable in the synthesis of biologically active compounds.
Condensation Reactions
Condensation reactions represent a fundamental approach to synthesizing chroman-4-ones, involving the formation of the heterocyclic ring through the joining of two or more molecules with the elimination of a small molecule like water.
A notable method for the synthesis of 2,2-dimethylchromanones involves the condensation of a phenol (B47542) with β-hydroxyisovaleric acid. researchgate.net This reaction is effectively catalyzed by boron fluoride-etherate, providing a direct route to the 2,2-dimethylchroman-4-one structure. researchgate.net β-Hydroxyisovaleric acid serves as a precursor for various organic syntheses, including its use in creating steroid alcohols. sigmaaldrich.com
Table 1: Phenol Condensation with β-Hydroxyisovaleric Acid
| Phenol Derivative | Reagent | Catalyst | Product | Reference |
| Phenol | β-Hydroxyisovaleric acid | Boron fluoride-etherate | This compound | researchgate.net |
The reaction of resorcinol (B1680541) with 3,3-dimethylacrylic acid is a well-established method for producing hydroxylated this compound derivatives. rsc.orgclockss.org This reaction is typically carried out in the presence of a dehydrating agent and catalyst system, such as phosphorus pentoxide in methanesulfonic acid or a mixture of zinc chloride and phosphorus oxychloride. rsc.orgresearchgate.netarkat-usa.org For instance, the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) is achieved by heating a mixture of resorcinol, 3,3-dimethylacrylic acid, phosphorus oxychloride, and zinc chloride. rsc.org Similarly, trifluoromethanesulfonic acid has been employed as a potent catalyst for this condensation. arkat-usa.org
Table 2: Resorcinol Reaction with 3,3-Dimethylacrylic Acid
| Reactants | Reagents/Catalysts | Product | Reference |
| Resorcinol, 3,3-Dimethylacrylic acid | Zinc Chloride, Phosphorus Oxychloride | 7-Hydroxy-2,2-dimethylchroman-4-one | rsc.org |
| Resorcinol, 3,3-Dimethylacrylic acid | Phosphorus Pentoxide, Methanesulfonic Acid | 7-Hydroxy-2,2-dimethylchroman-4-one | researchgate.netarkat-usa.org |
| Resorcinol, 3,3-Dimethylacrylic acid | Trifluoromethanesulfonic Acid | 7-Hydroxy-2,2-dimethylchroman-4-one | arkat-usa.org |
Phenol Condensation with β-Hydroxyisovaleric Acid
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful tool for the synthesis of chroman-4-ones. wikipedia.org This reaction typically involves the acylation of a phenol with an appropriate acylating agent, followed by an intramolecular cyclization. For the synthesis of this compound derivatives, 3,3-dimethylacrylic acid or its corresponding acyl chloride can be used to acylate a phenol. researchgate.netarkat-usa.org The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The process begins with the formation of an acylium ion, which then acts as an electrophile in an attack on the aromatic ring. sigmaaldrich.com The resulting ketone can then undergo intramolecular cyclization to form the chromanone ring. arkat-usa.org The choice of solvent and catalyst can significantly influence the regioselectivity and yield of the reaction. arkat-usa.orgwiley.com For example, the reaction of various phenols with 3,3-dimethylacrylic acid in the presence of phosphorus pentoxide and methanesulfonic acid has been studied, showing that the formation of 2,2-dimethyl-4-chromanones is highly dependent on the substituents present on the phenol ring. arkat-usa.org
Table 3: Friedel-Crafts Acylation for Chroman-4-one Synthesis
| Phenol Derivative | Acylating Agent | Catalyst | Product | Reference |
| Pyrogallol trimethyl ether | β,β-dimethylacrylyl chloride | Lewis Acid | 7,8-Dimethoxy-2,2-dimethylchroman-4-one | researchgate.net |
| 5-Alkyl-substituted resorcinols | 3,3-Dimethylacrylic acid | Phosphorus Pentoxide, Methanesulfonic Acid | 5- or 7-hydroxy-2,2-dimethylchroman-4-ones | arkat-usa.org |
| 4-Methoxyphenol | 3,3-Dimethylacrylic acid | Lewis Acid | 6-Methoxy-2,2-dimethylchroman-4-one | wiley.com |
Michael Addition Reactions
Intramolecular Michael addition, also known as oxa-Michael addition, is a key cyclization strategy for forming the chroman-4-one ring system. conicet.gov.ar This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated ketone. nih.gov The process is often catalyzed by a base, which deprotonates the phenol to generate a more nucleophilic phenoxide ion. nih.gov For instance, 2'-hydroxychalcones can undergo base-catalyzed cyclization to yield flavanones (2-phenylchroman-4-ones). nih.gov In the context of this compound synthesis, a suitable precursor would be an ortho-hydroxyphenyl ketone with an appropriately positioned double bond. Theoretical studies have shown that the Michael reaction is a feasible and promising route for the synthesis of 2,6-dimethylchroman-4-one. mdpi.com The use of cesium fluoride (B91410) has been reported to induce a highly diastereoselective intramolecular Michael addition to form a trans-2,3-dimethylchroman-4-one. acs.orgacs.org
Intramolecular Cyclization Approaches
Beyond the Michael addition, other intramolecular cyclization methods are also employed. One such approach is the intramolecular Mitsunobu reaction. This reaction has been successfully used for the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. semanticscholar.org The key step involves the cyclization of a chiral secondary alcohol precursor. semanticscholar.org Another method involves the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters. conicet.gov.ar Irradiation of these esters can lead to the formation of ortho-acylphenols, which can then undergo a thermal 6π-electrocyclization to yield this compound derivatives. conicet.gov.ar
Palladium-Catalyzed Intramolecular Cyclization of Haloarene-Aldehyde Substrates
Palladium-catalyzed reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. divyarasayan.org The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is a notable method for forming cyclic structures. mdpi.com This strategy can be applied to the synthesis of chroman-4-one derivatives. For instance, the cyclization of substrates derived from β-bromovinyl aldehydes has been explored to create cyclohexenol (B1201834) skeletons with conjugated dienes via a 6-exo-dig cyclization. semanticscholar.org
While direct examples for the synthesis of this compound using haloarene-aldehyde substrates are not extensively detailed in the provided results, the general principle of palladium-catalyzed intramolecular cyclization of functionalized haloarenes is a well-established and versatile method for constructing heterocyclic systems. divyarasayan.orgresearchgate.netbeilstein-journals.org The process typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by intramolecular insertion of a tethered unsaturated group and subsequent β-hydride elimination to yield the cyclized product. mdpi.com
Photoinduced Rearrangement of Aryl 3-Methyl-2-butenoate Esters
A notable method for synthesizing this compound derivatives involves the photoinduced rearrangement of aryl 3-methyl-2-butenoate esters. conicet.gov.arorcid.org This photochemical reaction proceeds through a photo-Fries rearrangement, where an aryl ester, upon irradiation, rearranges to form hydroxyaryl ketones. conicet.gov.arresearchgate.net In this specific case, the reaction of aryl 3-methyl-2-butenoate esters leads to the formation of this compound derivatives. conicet.gov.ar
The proposed mechanism involves two consecutive pathways. The primary step is the photo-Fries rearrangement of the ester. conicet.gov.ar This is followed by a second pathway, dependent on the solvent's proticity, which can involve an excited-state intramolecular proton transfer (ESIPT) followed by a thermal 6π-electrocyclic reaction or an intramolecular oxa-Michael addition of the ortho-isomers formed during the photoreaction. conicet.gov.arsemanticscholar.org This latter cyclization step is responsible for the formation of the this compound ring system. conicet.gov.ar A one-pot photochemical synthesis under basic catalysis has been reported to produce chroman-4-one derivatives in good to high yields and short reaction times. researchgate.net
| Starting Material | Product | Key Reaction Type | Reference |
| Aryl 3-methyl-2-butenoate esters | This compound derivatives | Photo-Fries rearrangement, 6π-electrocyclization, oxa-Michael addition | conicet.gov.arorcid.orgresearchgate.net |
Reductive Amination Processes from Chromanone Precursors
Reductive amination of chromanone precursors is a key method for introducing an amine functional group, leading to the synthesis of compounds like 6-bromo-2,2-dimethylchroman-4-amine (B1283069). This process typically involves the reaction of the chromanone carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. This method is valuable for creating derivatives with potential pharmacological applications.
For example, 6-bromo-2,2-dimethylchroman-4-amine is synthesized from a chromanone precursor through reductive amination. The amine group in this compound is a crucial site for further chemical modifications to enhance biological activity.
Aldol (B89426)/Mitsunobu Reactions
A versatile, two-step approach combining an aldol reaction with a Mitsunobu reaction has been successfully employed for the synthesis of 2,3-dimethyl chroman-4-ones, which are key intermediates for anti-HIV agents like calanolides. tandfonline.comtandfonline.comresearchgate.net
The process begins with an aldol reaction. For instance, the lithium enolate of a chromene can react with acetaldehyde (B116499) at low temperatures (e.g., -78°C) to yield syn- and anti-aldol products. tandfonline.com These aldol adducts are then subjected to Mitsunobu conditions. The syn-aldol product, under these conditions (typically using triphenylphosphine (B44618) and diethyl azodicarboxylate), undergoes an SN2 reaction with inversion of stereochemistry at the alcoholic center to form the trans-2,3-dimethyl chroman-4-one. tandfonline.com The anti-aldol product can yield a mixture of both trans and cis isomers. tandfonline.comacs.org This stereochemical control makes the aldol/Mitsunobu sequence a powerful tool for accessing specific stereoisomers of substituted chroman-4-ones. tandfonline.comacs.org
| Reactants | Intermediate | Product | Reaction Conditions | Reference |
| Chromene lithium enolate, Acetaldehyde | syn- and anti-aldol products | trans- and cis-2,3-Dimethyl chroman-4-one | 1. Aldol reaction (-78°C) 2. Mitsunobu reaction (Ph3P, DEAD) | tandfonline.comtandfonline.com |
Advanced Synthetic Strategies and Modalities
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of this compound and its derivatives. csic.esosi.lv
One application involves the microwave-assisted Friedel-Crafts acylation of 5-alkyl-substituted resorcinols to form 2,2-dimethyl-5-hydroxychroman-4-ones and/or 2,2-dimethyl-7-hydroxychroman-4-ones. csic.es Microwave irradiation has also been used in the solvent-free synthesis of aurones and flavanones based on the this compound scaffold, starting from the corresponding chalcones. osi.lvresearchgate.net Furthermore, a base-mediated aldol condensation under microwave irradiation provides an efficient one-step procedure for synthesizing various substituted chroman-4-one derivatives. acs.orgresearchgate.net A domino Claisen rearrangement followed by an oxa-Michael addition, promoted by microwave irradiation, has also been developed to produce functionalized chroman-4-ones. researchgate.net
| Reaction Type | Starting Materials | Product(s) | Advantage of Microwave | Reference |
| Friedel-Crafts Acylation | 5-Alkyl-substituted resorcinols | 2,2-Dimethyl-5-hydroxychroman-4-ones, 2,2-Dimethyl-7-hydroxychroman-4-ones | Acceleration of reaction | csic.es |
| Oxidation of Chalcones | Chalcones derived from this compound | Aurones and Flavanones | Solvent-free conditions, efficiency | osi.lvresearchgate.net |
| Aldol Condensation | 2-Hydroxyacetophenones, Aliphatic aldehydes | 2-Alkyl-substituted 4-chromanones | Efficient, one-step procedure | acs.orgresearchgate.net |
| Domino Claisen Rearrangement/Oxa-Michael Addition | Allyl phenyl ethers with a pendant enone | Functionalized chroman-4-ones | Increased reaction rate | researchgate.net |
Selective Functionalization at Specific Positions (e.g., 2-, 3-, 6-, 8-positions)
The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for structure-activity relationship studies and the development of new therapeutic agents.
2-Position: Functionalization at the 2-position can be achieved through methods like the base-mediated aldol condensation of 2-hydroxyacetophenones with various aldehydes, leading to 2-alkyl-substituted chroman-4-ones. acs.orgresearchgate.net A radical cascade (4+2) annulation using organo-photoredox catalysis allows for the introduction of substituents at the 2-position, yielding compounds like 2-(2,2-dimethylchroman-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block for further functionalization. nih.govrsc.orgrsc.org
3-Position: The introduction of substituents at the 3-position can be more challenging. However, methods like the lead tetra-acetate acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one (B1330805), followed by reduction, can lead to 3,4-diols, which are precursors to 7-methoxy-2,2-dimethylchroman-3-one. rsc.org
6- and 8-Positions: Selective functionalization at the 6- and 8-positions of the aromatic ring is often achieved through electrophilic aromatic substitution reactions. For instance, bromination can introduce bromine atoms at these positions. Studies have shown that compounds with larger, electron-withdrawing substituents at the 6- and 8-positions, such as in 6,8-dibromo-2-pentylchroman-4-one, exhibit potent biological activity. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as energy efficiency, the use of renewable feedstocks and environmentally benign solvents, and the development of catalyst-free reactions. Key green methodologies explored for the synthesis of the this compound scaffold include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of greener solvent systems.
One of the prominent green techniques is microwave-assisted organic synthesis (MAOS), which often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.net For instance, the synthesis of 2-alkyl-substituted 4-chromanones has been efficiently achieved using microwave heating. A base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes in ethanol (B145695) at 170 °C for 1 hour under microwave irradiation afforded the desired products in moderate to high yields (43–88%). acs.org
Solvent-free microwave-assisted synthesis has also been reported for the preparation of various derivatives. The cyclization of chalcones to form chroman-4-one fused benzofurans was accomplished under microwave irradiation in good yields. scholaris.ca Specifically, the reaction of substituted 2'-hydroxychalcones with 1-bromo-3,3-dimethylbutan-2-one and potassium carbonate under microwave irradiation at 320 W for 2–4 minutes yielded the corresponding benzofuran (B130515) derivatives in yields of up to 92%. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the synthesis of heterocyclic compounds. nih.gov The use of ultrasonic irradiation can accelerate reaction rates and improve yields. researchgate.netnih.gov This technique has been shown to be effective in various organic transformations and presents a greener alternative to conventional methods by often allowing for lower temperatures and shorter reaction times. mdpi.commdpi.com While specific examples for the direct synthesis of this compound are less documented, the general success of this method for related heterocyclic systems suggests its potential applicability.
The use of environmentally benign solvents, such as water, is another cornerstone of green chemistry. An eco-friendly and efficient synthesis of 2-hydroxy-3-hydrazono-chromone derivatives has been developed using water as the reaction medium. mdpi.com This approach avoids the use of volatile and often toxic organic solvents.
Furthermore, catalyst-free synthesis methods are being explored to reduce chemical waste and avoid the use of potentially toxic and expensive catalysts. Visible-light-mediated catalyst-free reactions represent a mild and clean approach for certain cycloaddition reactions, highlighting a move towards more sustainable chemical transformations. mdpi.com
The following table summarizes and compares different synthetic methodologies for this compound and its derivatives, highlighting the advantages of green chemistry approaches.
Research Findings on Green Synthetic Methodologies
| Derivative | Methodology | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Alkyl-substituted 4-chromanones | Microwave-assisted | Diisopropylamine | Ethanol | 1 h | 43-88 | acs.org |
| (E)-7,7-dimethyl-2-pivaloyl-3-styryl-6,7-dihydro-5H-furo-[3,2-g]chromen-5-one | Solvent-free microwave-assisted | Potassium carbonate | None | 3.5 min | 92 | researchgate.net |
| (E)-3-(4-methoxybenzylidene)-7,7-dimethyl-2-pivaloyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one | Solvent-free microwave-assisted | Potassium carbonate | None | 3.5 min | 89 | researchgate.net |
| 2-Hydroxy-3-(2-(4-methoxyphenyl)hydrazineylidene)chroman-4-one | Conventional | Not specified | Petroleum ether/Ethyl acetate (B1210297) | Not specified | 88 | mdpi.com |
| 2H-Chromene derivatives | Microwave-assisted | Acetic acid | DMF | 8-10 min | Good yields | mdpi.com |
| 2H-Chromene derivatives | Conventional | Acetic acid | DMF | 4-7 h | Good yields | mdpi.com |
Reactivity and Derivatization of 2,2 Dimethylchroman 4 One
Chemical Transformations of the Chroman-4-one Core
The inherent functionalities of the 2,2-dimethylchroman-4-one core allow for several key chemical transformations, including reductions, substitutions, couplings, and oxidations. These reactions enable the modification of the chromanone skeleton to produce a variety of functionalized derivatives.
The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding the corresponding 2,2-dimethylchroman-4-ol. This transformation is commonly achieved using hydride-donating reagents.
Sodium Borohydride (B1222165) (NaBH₄) Reduction : A standard method for reducing the ketone is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727). This reaction typically proceeds smoothly to give the chroman-4-ol. acs.orgarkat-usa.org For instance, substituted 2,2-bis(trifluoromethyl)chroman-4-ones have been successfully reduced to their corresponding chromanols using NaBH₄ in methanol. acs.org The reduction of 2-polyfluoroalkylchromones with NaBH₄ in methanol results in the formation of cis-2-(polyfluoroalkyl)chroman-4-ols in good yields, suggesting the in situ reduction of the intermediate chromanone is highly stereoselective. arkat-usa.org
Biotransformation : Chemoenzymatic reduction offers a stereoselective alternative. The fungus Mortierella isabellina has been used to catalyze the reduction of various 2,2-dimethylchroman-4-ones to the corresponding (S)-alcohols with high optical purity (>95% enantiomeric excess). cdnsciencepub.com
Table 1: Examples of Reduction Reactions of Chroman-4-one Derivatives
| Starting Material | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Substituted 2,2-bis(trifluoromethyl)chroman-4-one | Sodium Borohydride (NaBH₄) / Methanol | Substituted 2,2-bis(trifluoromethyl)chroman-4-ol | acs.org |
| This compound | Mortierella isabellina | (S)-2,2-Dimethylchroman-4-ol | cdnsciencepub.com |
| 2-(Trifluoromethyl)chromone | Sodium Borohydride (NaBH₄) / Methanol | cis-2-(Trifluoromethyl)chroman-4-ol | arkat-usa.org |
Halogenated derivatives of this compound are key intermediates for introducing further molecular diversity via nucleophilic substitution reactions. The halogen atom, typically bromine, serves as a leaving group that can be displaced by various nucleophiles.
The presence of a bromine atom on the chroman scaffold, as in 6-Bromo-2,2-dimethylchroman-4-amine (B1283069), allows for nucleophilic substitution reactions where the bromine can be replaced by other functional groups. The carbon-halogen bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. libretexts.org
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. To make the this compound core amenable to this reaction, hydroxyl groups on the aromatic ring are often converted into better leaving groups, such as triflates.
A study demonstrated the regioselective Suzuki-Miyaura reactions of the bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one. researchgate.netthieme-connect.com By reacting this bis(triflate) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (K₃PO₄), 6,7-diarylchromanone derivatives were synthesized. researchgate.netthieme-connect.com The reaction shows high regioselectivity, with the initial coupling occurring preferentially at the C-7 position due to electronic factors. researchgate.netthieme-connect.com Depending on the stoichiometry of the reagents, either mono- or bis-arylation can be achieved. researchgate.net
Table 2: Suzuki-Miyaura Coupling of a Chroman-4-one Derivative
| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| Bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 6,7-Diaryl-2,2-dimethylchroman-4-one | researchgate.netthieme-connect.com |
| Bis(triflate) of 6,7-dihydroxy-2,2-dimethylchroman-4-one | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 7-(4-Methoxyphenyl)-6-(trifluoromethanesulfonyloxy)-2,2-dimethylchroman-4-one | thieme-connect.com |
Oxidation reactions can target different parts of the chroman-4-one system. While the chroman-4-one itself is relatively oxidized, related chroman and chromene precursors can be oxidized to generate the chroman-4-one core or further functionalized derivatives.
Oxidation of Chromans : 2,2-Dimethylchromans can be efficiently converted into 2,2-dimethylchroman-4-ones using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidizing agent. tandfonline.com This method was successfully applied to the synthesis of 7-methoxy-2,2-dimethylchroman-4-one (B1330805) from its corresponding chroman precursor with high yield. tandfonline.com
Oxidation of Chromenes : The oxidation of a chromene acetate (B1210297) using neutral permanganate (B83412) can yield an α-hydroxychromanone (a 3-hydroxy-chroman-4-one derivative). cdnsciencepub.com Another method involves the use of osmium tetroxide-sodium periodate. cdnsciencepub.com
Oxidation of Substituted Chromanones : The oxidation of 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one with a mixture of potassium persulfate (K₂S₂O₈) and copper sulfate (B86663) (CuSO₄) in aqueous acetonitrile (B52724) has been reported to yield fluorinated analogues of natural products. acs.org
Coupling Reactions (e.g., Suzuki-Miyaura coupling)
Synthesis of Specific Derivative Classes
Chroman-4-amine (B2768764) derivatives are an important class of compounds, often synthesized from the parent chroman-4-one. The key transformation is the conversion of the carbonyl group into an amine via reductive amination.
A general and effective procedure involves a one-pot reaction of the this compound substrate with an ammonia (B1221849) source, a catalyst, and a reducing agent. core.ac.uk Specifically, a library of gem-dimethylchroman-4-amine compounds was synthesized by reacting the corresponding chromanone with aqueous ammonia and ammonium acetate, using sodium cyanoborohydride as the reducing agent. The reaction is typically carried out in ethanol (B145695) under heat in a sealed vessel. core.ac.uk This method provides a direct route to primary amines at the C-4 position.
Table 3: Synthesis of Chroman-4-amine Derivatives via Reductive Amination
| Starting Material | Reagents | Product | Reference |
|---|
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,2-dimethylchroman-4-ol |
| 6-Bromo-2,2-dimethylchroman-4-amine |
| 6,7-dihydroxy-2,2-dimethylchroman-4-one |
| 6,7-diaryl-2,2-dimethylchroman-4-one |
| 7-methoxy-2,2-dimethylchroman-4-one |
| 3-hydroxy-chroman-4-one |
| 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one |
| 8-Methoxy-2,2-dimethylchroman-4-amine |
| Sodium borohydride |
| Ceric ammonium nitrate |
| Potassium persulfate |
| Copper sulfate |
| Ammonium acetate |
| Sodium cyanoborohydride |
| Arylboronic acid |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| K₃PO₄ (Potassium phosphate) |
| cis-2-(polyfluoroalkyl)chroman-4-ol |
| 2-polyfluoroalkylchromone |
| 7-(4-Methoxyphenyl)-6-(trifluoromethanesulfonyloxy)-2,2-dimethylchroman-4-one |
Alkoxy Analogues
The synthesis of alkoxy analogues of this compound is a key strategy for creating derivatives with modified properties. The process typically begins with the creation of hydroxylated this compound intermediates. These intermediates are prepared through an intermolecular Michael addition-cyclization reaction. mdpi.com
Following the synthesis of the hydroxylated chromanones, regioselective alkylation is performed to introduce the alkoxy groups. Specifically, mono- and dihydroxy this compound intermediates are used to generate 7-O-alkyl analogues. mdpi.com This targeted alkylation is a crucial step in producing a library of alkoxy derivatives for further study. The synthesis of various hydroxylated intermediates is a foundational step in accessing these alkoxy analogues. mdpi.com
| Compound ID | Compound Name | Starting Material | Key Reaction |
| 4a | 7,8-dihydroxy 2,2-dimethyl chroman-4-one | Pyrogallol derivative | Intermolecular Michael addition–cyclization |
| 4b | 6,7-dihydroxy 2,2-dimethyl chroman-4-one | Hydroxyquinol derivative | Intermolecular Michael addition–cyclization |
| 4c | 5,7-dihydroxy 2,2-dimethyl chroman-4-one | Phloroglucinol derivative | Intermolecular Michael addition–cyclization |
| 9 | 7-hydroxy 2,2-dimethyl chroman-4-one | Resorcinol (B1680541) derivative | Intermolecular Michael addition–cyclization |
Table 1: Synthesis of Hydroxylated this compound Intermediates. mdpi.com
Spiropyrrolidines Tethered with Chroman-4-one Scaffolds
A significant derivatization of the chroman-4-one structure involves the synthesis of complex spiro-heterocycles. Specifically, spiropyrrolidines have been successfully tethered to the chroman-4-one scaffold using a [3+2]-cycloaddition reaction. mdpi.comubfc.fr This multicomponent reaction is a highly efficient method for generating molecular diversity.
The synthesis involves the reaction of a 3-arylidenechroman-4-one with an azomethine ylide, which is generated in situ from an amino acid and a diketone (such as isatin (B1672199) or acenaphthylene-1,2-dione). mdpi.comnih.gov The reaction proceeds with high regio- and stereoselectivity, yielding structurally intricate spiropyrrolidines where the pyrrolidine (B122466) ring is fused at the C3 position of the chroman-4-one core. nih.gov The reaction is typically carried out under reflux in methanol, which has been identified as a suitable solvent for achieving excellent yields. nih.gov The structures of these complex molecules have been unambiguously confirmed through spectroscopic techniques and, in some cases, by single-crystal X-ray diffraction analysis. mdpi.comnih.gov
| Product Series | Reagents | Key Reaction | Yield |
| 5a-j | 3-arylidenechroman-4-ones, Diketone (e.g., isatin), Amino acid (e.g., L-proline) | 1,3-dipolar cycloaddition | 88-95% |
| 9a-h | 2,2-dimethyl-3-((E)-arylidene)chroman-4-ones, Acenaphthylene-1,2-dione, Sarcosine | 1,3-dipolar cycloaddition | Not specified |
Table 2: Synthesis of Spiropyrrolidines Tethered with Chroman-4-one Scaffolds. mdpi.comnih.gov
Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent derivatives of this compound. They are synthesized via the Claisen-Schmidt condensation reaction. derpharmachemica.com This base-catalyzed reaction involves the condensation of a substituted this compound bearing an acetyl group (e.g., 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone) with various substituted aromatic aldehydes. derpharmachemica.com
The reaction is typically stirred at room temperature for an extended period in the presence of a strong base like potassium hydroxide (B78521) in an alcoholic solvent. derpharmachemica.com Acidification of the reaction mixture then precipitates the chalcone derivative. derpharmachemica.com These chromanochalcones are valuable not only for their own biological activities but also as intermediates for synthesizing other heterocyclic systems, such as pyrazolines, aurones, and flavanones. researchgate.net The versatility of the Claisen-Schmidt condensation allows for the creation of a large library of chalcone derivatives by varying the substituent on the aromatic aldehyde.
| Compound ID | Starting Materials | Base/Solvent |
| Chalcone Derivatives | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone, Substituted benzaldehydes | Potassium hydroxide / Ethanol |
| 10j | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone, 4-methyl benzaldehyde | Potassium hydroxide / Ethanol |
| 10e | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone, 4-bromo benzaldehyde | Potassium hydroxide / Ethanol |
Table 3: Synthesis of Chalcone Derivatives from this compound Precursors. derpharmachemica.com
Spectroscopic and Computational Investigations of 2,2 Dimethylchroman 4 One Derivatives
Mass Spectrometry (MS) Characterization
Mass spectrometry of 2,2-dimethylchroman-4-one derivatives provides key information on their molecular weight and fragmentation behavior. smolecule.com Fragmentation studies on related 2,2-dimethylchroman (B156738) systems reveal characteristic patterns, including the loss of a methyl radical and, notably, a retro-Diels-Alder fragmentation of the heterocyclic ring. smolecule.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into ground-state properties. wikipedia.org DFT calculations have been successfully used to predict the ¹H and ¹³C chemical shifts of this compound derivatives. mdpi.comnih.govresearchgate.netresearchgate.net The predicted values for the aromatic portion of the molecule show a close correspondence with experimentally observed data. mdpi.comnih.govresearchgate.net However, this correlation is less accurate for the heterocyclic ring, indicating limitations in extending the theoretical model to the entire chroman-4-one scaffold. mdpi.comnih.govresearchgate.net Structures are typically optimized using the B3LYP functional with a 6-31G(d) basis set, and chemical shifts are calculated at a higher level of theory, such as B3LYP/6-311+G(2d,p). mdpi.com
Prediction of NMR Chemical Shifts
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules, including this compound and its derivatives. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. mdpi.comnih.govrdmodernresearch.com
Studies on a library of 5-, 6-, and 7-substituted this compound derivatives have shown that DFT calculations can accurately predict ¹H and ¹³C chemical shifts. mdpi.comresearchgate.net For these predictions, geometries are often optimized using the B3LYP functional with a basis set like 6-31G(d), and chemical shifts are subsequently calculated at a higher level of theory, such as B3LYP/6-311+G(2d,p), incorporating a solvent model like chloroform. mdpi.com
A strong linear correlation is often observed between the experimentally measured chemical shifts and the theoretically predicted values, especially for the protons and carbons of the aromatic ring. mdpi.comresearchgate.net For instance, in a study of substituted 2,2-dimethylchroman-4-ones, the correlation coefficient (R²) for ¹H NMR shifts was found to be greater than 0.9 in many cases. mdpi.com However, the accuracy of these predictions can be lower for the heterocyclic part of the chromanone scaffold compared to the aromatic moiety. researchgate.net
The combination of DFT calculations with machine learning (ML) techniques is an emerging approach to further enhance the accuracy of NMR chemical shift predictions. acs.org These DFT + ML models use DFT-calculated isotropic shielding constants as inputs along with vectors that describe the chemical environment, leading to predictions with root mean square deviations (RMSDs) as low as 2.10 ppm for ¹³C and 0.18 ppm for ¹H shifts. acs.org Such high accuracy is crucial for distinguishing between isomers and confirming molecular structures. acs.org
Table 1: Correlation Between Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Substituted 2,2-Dimethylchroman-4-ones. (Note: This table is illustrative, based on findings from cited research. mdpi.com)
| Position Relative to Substituent | Correlation Quality (R²) | Slope | Comments |
|---|---|---|---|
| C-ipso | Good | ~1.0 | Strong correlation indicates good predictability. |
| C-ortho | Moderate | ~0.9 | Prediction is generally reliable. |
| C-meta | Poor | N/A | Data spread leads to poor linear correlation. mdpi.com |
| C-para | Excellent | >1.0 | Highly sensitive to substituent electronic effects. mdpi.com |
Theoretical Analysis of Reaction Mechanisms and Synthetic Routes
Theoretical calculations, primarily using DFT, are instrumental in elucidating reaction mechanisms and screening potential synthetic pathways for chromanone derivatives prior to experimental work. nih.govrsc.org This in silico screening helps to predict the feasibility of a reaction, identify key intermediates and transition states, and understand the factors controlling the reaction outcome. nih.govchemalive.com
For example, the mechanism of the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction to form the chromanone core has been studied theoretically. mdpi.comdntb.gov.ua These calculations revealed a multi-step process involving the formation of a Breslow intermediate, followed by an intramolecular Michael-type addition, which is the stereoselectivity-determining step. mdpi.comdntb.gov.ua
Another study used DFT calculations to evaluate four different potential synthetic routes for 2,6-dimethylchroman-4-one generated by a synthesis planning program. nih.gov The theoretical analysis correctly predicted that two routes based on an SNAr mechanism and one on an aldol (B89426) condensation would fail, while a fourth route using a Michael reaction would be successful. nih.gov The subsequent experimental work confirmed these theoretical predictions, with the Michael reaction yielding the target product. nih.gov
DFT calculations are also used to investigate the thermodynamics and kinetics of different reaction pathways. acs.orgntu.edu.sg By calculating the relative free energies of intermediates and the energy barriers of transition states, researchers can determine the most likely reaction pathway. acs.org For instance, in a three-component reaction to form functionalized 3-aminomethylene chromanones, DFT calculations helped to understand the stability of different isomers and the mechanism of their formation. acs.org
Quantum Chemical Calculations for Stereochemical Outcomes
Quantum chemical calculations are a vital tool for predicting and confirming the stereochemistry of chiral molecules like derivatives of this compound. acs.orgresearchgate.net The determination of the absolute configuration of natural products or the prediction of the stereochemical outcome of an asymmetric synthesis often relies on comparing experimental data with computationally derived properties. acs.orgnih.gov
One common approach involves calculating NMR chemical shifts and coupling constants for all possible diastereomers of a molecule. acs.org The structure whose calculated NMR data best matches the experimental values is assigned as the correct one. acs.org This method was successfully used to revise the structure of a natural product, initially proposed as an epoxide, to a 2,2-dimethyl-3R-hydroxy-4S-(1-angeloyloxy)chromane structure. acs.org
In addition to NMR data, the calculation of chiroptical properties like electronic circular dichroism (ECD) spectra is a powerful technique. researchgate.netresearchgate.net By comparing the experimentally measured ECD spectrum with spectra simulated using time-dependent DFT (TD-DFT) for different stereoisomers, the absolute configuration can be determined. researchgate.netresearchgate.net
For predicting the outcome of enantioselective reactions, transition state force fields (TSFFs) can be developed using quantum-guided molecular mechanics (Q2MM). nih.gov This method allows for rapid conformational sampling of the selectivity-determining transition state, enabling the prediction of which ligand in an asymmetric catalyst will lead to the highest enantiomeric excess. nih.gov This computational screening is significantly faster than experimental trial-and-error approaches. nih.gov The synthesis of all four stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane was achieved using methods including Sharpless asymmetric dihydroxylation, with the absolute configuration confirmed by Mosher ester analysis and comparison of optical rotations. acs.orgresearchgate.net
Structure-Property Relationships Derived from Spectroscopic and Computational Data
The integration of experimental spectroscopic data with computational results allows for the development of robust structure-property relationships, including Quantitative Structure-Activity Relationships (QSAR). mdpi.comnih.govnih.gov For this compound derivatives, these studies help to understand how substituents on the chromanone scaffold influence its physical and biological properties. mdpi.comresearchgate.net
Linear Free-Energy Relationships (LFERs), such as Hammett and Lynch correlations, are frequently used to analyze substituent effects on NMR chemical shifts. mdpi.comresearchgate.netresearchgate.net Studies on substituted 2,2-dimethylchroman-4-ones have shown a good Hammett correlation for ¹³C chemical shifts of carbon atoms para to the substituent, indicating a strong transmission of electronic effects (both inductive and resonance) to this position. mdpi.comresearchgate.net In contrast, carbons in the meta position often show a poor correlation due to a weaker influence of the substituent. mdpi.comresearchgate.net Similarly, Lynch correlations, which compare substituent-induced chemical shifts (SCS) in the chromanone system to those in monosubstituted benzenes, demonstrate the additivity of these effects. mdpi.comconicet.gov.ar
Computational methods are also used to build 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.govthaiscience.info These models correlate the biological activity of a series of compounds with their 3D properties, like steric and electrostatic fields. nih.govthaiscience.info For chromone (B188151) derivatives, 3D-QSAR studies have been used to model antioxidant activity and inhibitory activity against enzymes like topoisomerase I. nih.govthaiscience.info The resulting models and their visual contribution maps highlight which structural features and in which regions of the molecule are important for activity, guiding the design of new, more potent derivatives. nih.govresearchgate.net
Table 2: Hammett Correlation for ¹³C Chemical Shifts in Substituted 2,2-Dimethylchroman-4-ones. (Note: This table is illustrative, based on findings from cited research. mdpi.com)
| Carbon Position | Hammett Parameter Used | Correlation Quality (R²) | Key Finding |
|---|---|---|---|
| C-para (e.g., C-8a in 6-substituted series) | σp+ | > 0.90 | Excellent correlation; chemical shift is highly sensitive to substituent's electronic effects. mdpi.com |
| C-meta (e.g., C-8 in 6-substituted series) | σm | < 0.50 | Poor correlation; data is scattered, indicating weak and non-linear substituent effects. mdpi.com |
Biological Activities and Pharmacological Relevance of 2,2 Dimethylchroman 4 One Derivatives
General Overview of Chroman-4-one Bioactivities
The chroman-4-one scaffold is a key structural motif found in numerous bioactive compounds, including naturally occurring flavonoids and their synthetic analogues. nih.gov Derivatives of this scaffold are recognized for a broad spectrum of pharmacological effects, including anticancer, antimicrobial (antibacterial, antifungal, antiviral), antioxidant, anti-inflammatory, and neuroprotective activities. researchgate.netnih.govresearchgate.net The specific biological function is heavily influenced by the substitution patterns on the chroman-4-one ring system. gu.se For instance, substitutions at the C-2, C-3, C-6, and C-7 positions have been shown to yield compounds with potent antibacterial, antifungal, and anticancer properties. nih.gov Furthermore, some derivatives have been investigated for their roles as enzyme inhibitors, targeting proteins like sirtuin-2 (Sirt2) and monoamine oxidases (MAO), which are implicated in age-related and neurodegenerative diseases. researchgate.netcore.ac.uk The diverse biological profile of chroman-4-one derivatives makes them a subject of intense research in the quest for new therapeutic agents. researchgate.netmdpi.com
Anticancer and Antiproliferative Activities
The potential of chroman-4-one derivatives as anticancer agents is a significant area of pharmacological research. tandfonline.comnih.gov These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer types, often acting through multiple molecular pathways. mdpi.com The integrity of the 2,2-dimethylchroman (B156738) core structure has been shown to be critical for its anticancer activity. uliege.be
Derivatives of 2,2-dimethylchroman-4-one have shown significant antiproliferative activity against a range of human cancer cell lines.
Breast Cancer: A series of 2,2-dimethyl-chroman-based Tamoxifen analogues showed significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells, with IC₅₀ values ranging from 8.5 to 25.0 µM. nih.gov Specifically, a 7-Bromo-2,2-dimethylchroman-4-one (B2773883) derivative exhibited an IC₅₀ value of 7.56 µM against the MDA-MB-231 cell line. vulcanchem.com Other derivatives have also shown notable activity against breast cancer cells. Novel chromene derivatives have been found to selectively inhibit the viability of triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 and Hs578T, while having no effect on luminal A cell types. mdpi.com
Lung Cancer: Research has identified this compound derivatives with 2-pyridylethyl substituents that cause a significant reduction in the proliferation of lung cancer cells. gu.se
Glioma: Phenylurea-type 2,2-dimethylchromans have been identified as a class of antitumor agents effective against high-grade glioma cells. nih.gov Specifically, 2,2-dimethylchroman-type nitro-substituted phenylthioureas demonstrated potent growth inhibitory activity against human glioma cell lines U373, T98G, and Hs683, with IC₅₀ values between 2 and 4 µM. uliege.be Another study found that the micheliolide (B1676576) derivative, DMAMCL, had IC₅₀ values of 27.18 µM and 20.58 µM against C6 and U-87MG glioma cell lines, respectively. nih.gov
Table 1: Anticancer Activity of this compound Derivatives on Various Cancer Cell Lines
| Derivative Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 7-Bromo-2,2-dimethylchroman-4-one | MDA-MB-231 | Breast (Triple-Negative) | 7.56 | vulcanchem.com |
| 7-Bromo-2,2-dimethylchroman-4-one | SK-N-MC | Neuroblastoma | 9.64 | vulcanchem.com |
| 7-Bromo-2,2-dimethylchroman-4-one | HL-60 | Leukemia | 1.6 | vulcanchem.com |
| Nitro-substituted phenylthioureas | U373, T98G, Hs683 | Glioma | 2 - 4 | uliege.be |
| Stereochemically flexible/constrained Tamoxifen analogs | MCF-7 | Breast (ER+) | 8.5 - 25.0 | nih.gov |
| Stereochemically flexible/constrained Tamoxifen analogs | MDA-MB-231 | Breast (ER-) | 8.5 - 25.0 | nih.gov |
| DMAMCL (micheliolide derivative) | C6 | Glioma (Rat) | 27.18 | nih.gov |
| DMAMCL (micheliolide derivative) | U-87MG | Glioma (Human) | 20.58 | nih.gov |
The anticancer effects of this compound derivatives are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction: Several studies have confirmed that these derivatives can trigger apoptosis in cancer cells. nih.gov For example, a cromakalim (B1669624) analogue, compound 6, was shown to induce apoptosis in HeLa cervical cancer cells through a caspase- and mitochondria-dependent pathway, involving the activation of caspase-9 and caspase-3, an increase in Bax expression, and a decrease in Bcl-2 expression. nih.gov Similarly, treatment of MCF-7 breast cancer cells with a deguelin (B1683977) derivative (21c) led to the induction of apoptosis. worktribe.com The anti-glioma activity of the derivative DMAMCL was also linked to a dose-dependent increase in apoptosis and downregulation of the anti-apoptotic gene Bcl-2. nih.gov
Cell Cycle Arrest: Chroman-4-one derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various phases. Phenylurea-type 2,2-dimethylchromans were found to arrest U373 glioma cells in the G0/G1 phase. uliege.benih.gov A 7-bromo-2,2-dimethylchroman-4-one derivative also induced G1 phase arrest in HL-60 leukemia cells. vulcanchem.com In contrast, novel chromene derivatives C1 and C2 caused a robust increase in the population of G2/M-arrested cells in triple-negative breast cancer cell lines. mdpi.com Another cromakalim analogue was found to induce an increase in the number of cells in the G1 phase, preventing DNA synthesis in HeLa cells. nih.gov
Effects on Cancer Cell Lines (e.g., breast, lung, glioma)
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The chroman-4-one scaffold is a versatile backbone for the development of agents to combat microbial infections. mdpi.com
Antibacterial Activity: this compound is a synthetic compound known to be an active antibacterial agent against many Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. biosynth.com Specific derivatives have demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis (31.5 mm), Staphylococcus aureus (20.5 mm), Klebsiella pneumonia (34.8 mm), and Escherichia coli (33.8 mm). nih.gov Spiro-derivatives of chroman-4-one have also shown interesting antibacterial potential, with some compounds displaying high activity (MIC = 32 µg/mL) against B. subtilis and S. epidermis. mdpi.com
Antifungal Activity: Derivatives of this compound exhibit notable antifungal properties. tandfonline.comnih.gov Research has shown that these compounds can be effective against various fungal pathogens. For example, derivatives have recorded zones of inhibition against Aspergillus niger (10.2 mm) and Fusarium oxysporum (17.5 mm). nih.gov In a study evaluating 2,2-dimethyl-2H-chromene derivatives against phytopathogenic fungi, one compound (4j) showed potent activity against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata, with EC₅₀ values ranging from 4.0 to 7.7 µg/mL. nih.gov Another natural chromene, Precocene II, and its analogues also demonstrated strong fungitoxic activity against Aspergillus niger and Rhizoctonia solani. mdpi.comresearchgate.net
Antiviral Activity: The broader class of chroman-4-one derivatives has been reported to possess antiviral properties, including activity against the Human Immunodeficiency Virus (HIV) and the Tobacco Mosaic Virus. researchgate.net
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Microorganism | Activity Type | Measurement | Value | Source |
|---|---|---|---|---|---|
| This compound derivative | Bacillus subtilis | Antibacterial | Zone of Inhibition | 31.5 mm | nih.gov |
| This compound derivative | Staphylococcus aureus | Antibacterial | Zone of Inhibition | 20.5 mm | nih.gov |
| This compound derivative | Klebsiella pneumonia | Antibacterial | Zone of Inhibition | 34.8 mm | nih.gov |
| This compound derivative | Escherichia coli | Antibacterial | Zone of Inhibition | 33.8 mm | nih.gov |
| Spiro[chroman-3,3'-pyrrolidine] derivative | Bacillus subtilis | Antibacterial | MIC | 32 µg/mL | mdpi.com |
| This compound derivative | Aspergillus niger | Antifungal | Zone of Inhibition | 10.2 mm | nih.gov |
| This compound derivative | Fusarium oxysporum | Antifungal | Zone of Inhibition | 17.5 mm | nih.gov |
| 2,2-dimethyl-2H-chromene derivative (4j) | Alternaria alternata | Antifungal | EC₅₀ | 4.0 µg/mL | nih.gov |
| 2,2-dimethyl-2H-chromene derivative (4j) | Fusarium solani | Antifungal | EC₅₀ | 6.3 µg/mL | nih.gov |
Neurodegenerative Disease Research
The chromane (B1220400) ring system is a valuable pharmacophore in the search for treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease. core.ac.uk Chroman-4-one derivatives have been identified as potential therapeutic candidates, partly due to their ability to inhibit key enzymes involved in the progression of these diseases. researchgate.netcore.ac.uk
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition can alter neurotransmitter levels in the brain, making them important targets in medicinal chemistry. nih.gov Chroman-4-one derivatives have been investigated as inhibitors of both MAO-A and MAO-B isoforms. researchgate.netnih.gov
A study of gem-dimethylchroman-4-one derivatives showed modest but notable inhibition of MAO-A. For example, a naphthylchroman-4-one derivative (3h) showed 23.2% inhibition of MAO-A at a concentration of 1 µM. core.ac.uk For MAO-B, the highest inhibition in that series was observed with another naphthylchroman-4-one (3g), which produced 27.7% inhibition at 1 µM. core.ac.uk
More significantly, certain chalcone (B49325) derivatives of the 2,2-dimethylchroman scaffold have emerged as highly potent and selective MAO-B inhibitors. nih.gov The compound (E)-3-(4-hydroxyphenyl)-1-(2,2-dimethylchroman-6-yl)prop-2-en-1-one was identified as the best MAO-B inhibitor in its series, with an IC₅₀ value of 170 nM. nih.gov Docking simulations supported this high selectivity, calculating a favorable binding affinity energy for MAO-B (-10.3 Kcal/mol) compared to a positive (unfavorable) energy for MAO-A (+2.3 Kcal/mol). nih.gov
Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
| Derivative | Enzyme | Activity (IC₅₀ or % Inhibition @ 1µM) | Source |
|---|---|---|---|
| Naphthylchroman-4-one (3h) | MAO-A | 23.2% | core.ac.uk |
| Chroman-4-one (3f) | MAO-A | 20.5% | core.ac.uk |
| Naphthylchroman-4-one (3g) | MAO-B | 27.7% | core.ac.uk |
| (E)-3-(4-hydroxyphenyl)-1-(2,2-dimethylchroman-6-yl)prop-2-en-1-one (152) | MAO-B | 170 nM | nih.gov |
| Unnamed derivative | MAO-B | 3.44 µM | nih.gov |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. A study focusing on gem-dimethylchroman-4-amines, which can be synthesized from the corresponding this compound precursors, revealed selective inhibitory activity against butyrylcholinesterase (BuChE) from equine serum. core.ac.uk The most effective of these compounds demonstrated inhibition levels comparable to drugs used in the management of cognitive disorders.
Interestingly, this class of compounds showed selectivity for BuChE over acetylcholinesterase (AChE), with all tested compounds being inactive against AChE. core.ac.uk The steric hindrance from the gem-dimethyl group at the 2-position of the chroman ring is thought to be a contributing factor to this selectivity, potentially preventing the molecule from fitting into the active site of AChE. core.ac.uk
Further research on various stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane showed that one of the stereoisomers, 1c , exhibited selective inhibition of monoamine oxidase-B (MAO-B) but did not significantly inhibit acetylcholinesterase or butyrylcholinesterase. acs.orgnih.gov
The inhibitory activities of several gem-dimethylchroman-4-amine derivatives against equine serum BuChE are presented in the table below.
Table 1: Inhibition of Equine Serum Butyrylcholinesterase (eqBuChE) by gem-Dimethylchroman-4-amine Derivatives
| Compound | Substitution | IC50 (μM) for eqBuChE |
|---|---|---|
| 4a | Unsubstituted | 38 |
| 4b | 8-Methoxy | 7.6 |
| 4d | Naphthyl | 8.9 |
| 4e | 6-Methyl | 52 |
Data sourced from Moutayakine et al. (2022) core.ac.uk
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A receptor)
Certain derivatives of this compound have been designed and synthesized as potential modulators of serotonin receptors, which are key targets in the treatment of various central nervous system disorders. nih.govnih.gov
One such derivative, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one (6j) , has demonstrated high affinity for both dopamine (B1211576) (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.govnih.govmdpi.com This compound also showed lower to moderate activity at other receptors like 5-HT₂C, α₁, and H₁, which may indicate a reduced likelihood of side effects such as weight gain and orthostatic hypotension. nih.govnih.gov In vivo studies have suggested that this compound could alleviate symptoms associated with schizophrenia without inducing catalepsy. nih.govnih.gov
Structure-activity relationship studies have provided insights into the features that influence the affinity of these derivatives for serotonin receptors. For instance, the presence of the gem-dimethyl group at the 2-position appears to be beneficial for activity at the D₂ and 5-HT₁ₐ receptors when compared to analogues without this feature or with only a single methyl group. nih.gov Furthermore, substitutions on the phenyl ring of the 7-hydroxy-2,2-dimethylchroman-4-one (B103241) moiety can also impact receptor affinity. nih.gov
Table 2: Receptor Binding Affinities of Compound 6j
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| D₂ | High |
| D₃ | High |
| 5-HT₁ₐ | High |
| 5-HT₂ₐ | High |
| 5-HT₂C | Low to Moderate |
| α₁ | Low to Moderate |
| H₁ | Low to Moderate |
Data based on findings from Yang et al. (2020) nih.govnih.gov
Neuroprotective Effects
The neuroprotective potential of this compound derivatives has been an area of active research. The chroman framework is recognized for its pharmacological properties, with some derivatives showing promise in the context of neurodegenerative diseases. For example, 7-hydroxy-2,2-dimethyl-chroman-4-one is being investigated for its potential neuroprotective effects. cymitquimica.com
Studies on benzyloxy-substituted derivatives have indicated that these compounds can exhibit a marked increase in the survival of PC12 cells treated with neurotoxins like 6-OHDA and rotenone. lookchem.com One particular derivative, 13 , showed significant and balanced neuroprotective potency and was able to protect against neurotoxin-induced apoptosis. lookchem.com This compound also demonstrated good blood-brain barrier permeability and low toxicity in preclinical models, suggesting its potential as a disease-modifying agent for conditions like Parkinson's disease. lookchem.com
Furthermore, the irradiation of 2,2-dimethyl-chroman-4-one can produce a compound with anti-inflammatory effects, which may contribute to its neuroprotective properties. biosynth.com
Anti-inflammatory Activity
Derivatives of this compound have demonstrated notable anti-inflammatory properties. The chromanone scaffold itself is found in many naturally occurring compounds with a range of biological activities, including anti-inflammatory effects. nih.gov
For instance, 7-hydroxy-2,2-dimethyl-chroman-4-one is under investigation for its capacity to mitigate inflammation. lookchem.com Research has also shown that irradiation of 2,2-dimethyl-chroman-4-one can yield a compound with anti-inflammatory effects on mesenchymal stromal cells. biosynth.com Additionally, certain chromenol derivatives have been found to possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
In a study on 2-(2-phenylethyl)chromone (B1200894) derivatives, which share a similar structural backbone, several compounds were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. nih.gov Specifically, compounds 26 and 28 showed significant, dose-dependent anti-inflammatory activity. nih.gov
Antidiabetic Activity
The potential antidiabetic activity of this compound derivatives has been explored, although this area is less extensively studied compared to other biological activities. The broader class of chromanones, including flavanones, has been recognized for exhibiting antidiabetic properties among other pharmacological effects. nih.gov
One area of investigation has been the effect of these compounds on insulin (B600854) release. In a study of 4,6-disubstituted 2,2-dimethylchromans, several derivatives, including 8h, 8i, 9f, 9g, 9h, and 9i , were found to markedly inhibit insulin release, with an activity equivalent to or greater than that of diazoxide. acs.org Notably, compounds 9h and 9i were more active on pancreatic β-cells than on vascular smooth muscle cells. acs.org
Enzyme Inhibition Studies (e.g., Sirt2 enzyme, Human Steroid Sulfatase)
Derivatives of this compound have been identified as inhibitors of various enzymes, with a particular focus on Sirtuin 2 (SIRT2). SIRT2 is a deacetylase involved in cellular processes such as aging and is implicated in neurodegenerative diseases. nih.govresearchgate.net
A series of substituted chroman-4-one derivatives were synthesized and evaluated as SIRT2 inhibitors. nih.gov The most potent compounds had substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. nih.govresearchgate.net It was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. nih.gov The most potent inhibitor identified in this study was 6,8-dibromo-2-pentylchroman-4-one , with an IC₅₀ of 1.5 μM. nih.govresearchgate.net These compounds also demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.govresearchgate.net
In addition to SIRT2, other enzyme inhibition studies have been conducted. For example, as mentioned previously, some derivatives have been shown to inhibit butyrylcholinesterase. core.ac.uk
Table 3: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
| Compound | Substitutions | IC50 (μM) for SIRT2 |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 6-Bromo, 8-Bromo, 2-Pentyl | 1.5 |
Data sourced from references nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on this compound derivatives have provided valuable insights into the structural requirements for their various biological activities.
For cholinesterase inhibition, the presence of the gem-dimethyl group at the 2-position appears to be crucial for the selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). core.ac.uk This steric bulk is thought to prevent the molecule from binding to the active site of AChE. core.ac.uk Furthermore, substitutions on the chroman-4-amine (B2768764) derivatives, such as an 8-methoxy group or a naphthyl group, have been shown to enhance BuChE inhibitory activity. core.ac.uk
In the context of serotonin receptor modulation, the gem-dimethyl group at the 2-position has been found to be beneficial for activity at D₂ and 5-HT₁ₐ receptors. nih.gov Removing one or both of these methyl groups negatively impacted the affinity for these receptors. nih.gov The nature and position of substituents on the phenyl ring of the 7-hydroxy-2,2-dimethylchroman-4-one core also play a role in modulating receptor affinity. nih.gov
For SIRT2 inhibition, SAR studies have indicated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are important. nih.gov Larger and more electron-withdrawing groups at the 6- and 8-positions were found to enhance the inhibitory potency against SIRT2. nih.govresearchgate.net
Influence of Substituents on Biological Potency and Selectivity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chroman ring system. nih.govmdpi.com Modifications at the C-4, C-5, C-6, and C-7 positions have been extensively studied to understand their impact on pharmacological efficacy and target selectivity.
Substitutions at the 4- and 6-positions:
Research into 4,6-disubstituted 2,2-dimethylchromans has revealed that increasing the steric bulk of substituents at both positions can enhance certain biological activities. nih.gov For instance, a progressive increase in the size of chemical groups at the 4-position (from amino to formamido, acetamido, and arylureido/thioureido) and at the 6-position (from amino to formamido, acetamido, and alkoxycarbonylamino) resulted in a greater inhibitory effect on insulin release. nih.gov This suggests that steric hindrance plays a crucial role in the interaction of these compounds with their biological targets, which are believed to be specific ion channels. nih.gov
Specifically, in a series of compounds designed as potential ATP-sensitive potassium (KATP) channel activators, derivatives with urea, thiourea, carbamate, sulfonylurea, and amide functionalities at the 4- and 6-positions were synthesized and evaluated. acs.org While most of these compounds were more active on vascular smooth muscle than on pancreatic tissue, certain derivatives (8h, 8i, 9f, 9g, 9h, and 9i) demonstrated significant inhibition of insulin release, with some being more potent on pancreatic β-cells than on vascular smooth muscle cells. acs.org This highlights the potential for achieving tissue selectivity through appropriate structural modifications. acs.org
The stereochemistry at the 4-position is also critical. Studies have shown that the dextrorotatory enantiomer of certain 2,2-dimethylchroman derivatives can be more potent in inhibiting insulin secretion than its levorotatory counterpart. nih.gov
Substitutions at the 5-, 6-, and 7-positions:
The placement of substituents on the aromatic ring of the chroman-4-one core significantly influences receptor affinity and biological activity. For instance, in a study of derivatives targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, the position of a methyl group on the phenyl ring was found to be critical. mdpi.com
7-hydroxy-2,2-dimethylchroman-4-one was identified as a privileged structure. mdpi.com
Substitution of a methyl group at the 6-position of this core structure (compound 16a) and an 8-chloro substituted derivative (16b) led to decreased activity for the 5-HT1A receptor. mdpi.com
Simultaneous methylation at the 5 and 6 positions resulted in increased activity for the 5-HT2A receptor but decreased activity for the D2 and 5-HT1A receptors. mdpi.com
In another study focusing on antifungal activity, the type and position of alkoxy substituents on the chroman-4-one ring were found to be important. nih.gov It was observed that an ethoxy group, which is bulkier and more electron-donating than a methoxy (B1213986) group, enhanced the fungitoxicity of the compounds. nih.gov Furthermore, a higher number of substituents on the benzene (B151609) ring generally correlated with increased fungitoxic activity. nih.gov
The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on a selection of research findings.
| Position(s) of Substitution | Substituent(s) | Observed Biological Effect | Target/Assay |
| 4- and 6- | Progressive increase in steric hindrance (e.g., amino to arylureido) | Magnified inhibitory effect on insulin release. nih.gov | Insulin release from pancreatic β-cells nih.gov |
| 4- and 6- | Urea, thiourea, carbamate, sulfonylurea, amide derivatives | Varied activity on vascular and pancreatic tissues, with some showing selectivity for pancreatic β-cells. acs.org | Rat pancreatic islets and aorta rings acs.org |
| 6- | Methyl group | Decreased activity for the 5-HT1A receptor. mdpi.com | 5-HT1A receptor binding assay mdpi.com |
| 5- and 6- | Two methyl groups | Increased activity for the 5-HT2A receptor; decreased for D2 and 5-HT1A receptors. mdpi.com | D2, 5-HT1A, and 5-HT2A receptor binding assays mdpi.com |
| Aromatic Ring | Ethoxy group (vs. Methoxy) | Enhanced fungitoxicity. nih.gov | Antifungal activity against Rhizoctonia solani nih.gov |
| Aromatic Ring | Multiple substituents | Increased fungitoxic activity. nih.gov | Antifungal activity against Rhizoctonia solani nih.gov |
Importance of the 2,2-Dimethylchroman Core Structure for Activity
The integrity of the 2,2-dimethylchroman core structure is fundamental to the biological activity of its derivatives. uliege.be Studies involving the simplification of this core have demonstrated a significant loss of potency, underscoring the essential role of the intact heterocyclic ring system.
In research focused on the in vitro antiproliferative activity of N-aryl-N'-(chroman-4-yl)ureas and thioureas against human glioma cells, the most potent compounds were subjected to a systematic simplification of the 2,2-dimethylchroman core. uliege.be This involved three key modifications:
C-2 demethylation: Removal of the two methyl groups at the C-2 position.
Ring opening by C-3 removal: Cleavage of the heterocyclic ring.
Demethoxylation: Removal of a methoxy group from the aromatic ring.
Each step of this simplification process led to a gradual decrease in the antiproliferative activity of the compounds. uliege.be The IC50 values, which represent the concentration required to inhibit 50% of cell growth, increased with each simplification, indicating a reduction in potency. uliege.be These findings strongly suggest that the complete and intact 2,2-dimethylchroman core is crucial for the observed anticancer effects. uliege.be
Similarly, in studies of chromane derivatives as potential treatments for Alzheimer's disease, the gem-dimethyl group at the C-2 position was found to be important for the inhibition of butyrylcholinesterase (BuChE). core.ac.uk A derivative lacking this group showed significantly reduced inhibitory activity against BuChE, highlighting the contribution of the 2,2-dimethyl substitution to the compound's biological function. core.ac.uk
The chroman-4-one ring system is considered a privileged structure in medicinal chemistry due to its wide range of biological effects. mdpi.com Its presence in numerous natural products with therapeutic value further emphasizes its importance as a scaffold for drug discovery. acs.orgmdpi.com
Applications and Future Directions in Drug Discovery
2,2-Dimethylchroman-4-one as a Lead Compound for Drug Development
The this compound core is a key structural motif in a variety of biologically active compounds. researchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological effects, positioning it as a valuable lead compound for drug development programs. A lead compound is a chemical starting point for the creation of new drugs.
The 2,2-dimethylchroman (B156738) framework is present in numerous natural and synthetic compounds that exhibit a range of biological activities, including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties. researchgate.net For instance, certain 2,2-dimethylchroman analogs have been synthesized and shown to be potent inhibitors of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells at very low concentrations. researchgate.net This highlights the potential of this scaffold in developing anti-inflammatory agents.
Furthermore, the chroman-4-one structure is recognized for its potential in addressing neurodegenerative diseases. Research has indicated that derivatives can inhibit enzymes like butyrylcholinesterase, which is implicated in the pathology of cognitive disorders such as Alzheimer's disease. The versatility of the chroman-4-one scaffold allows for chemical modifications that can enhance biological activity and fine-tune pharmacokinetic properties, making it an attractive starting point for drug discovery.
Below is a table summarizing the therapeutic potential of this compound derivatives:
| Therapeutic Area | Mechanism of Action/Target | Potential Application |
| Anti-inflammatory | Inhibition of ICAM-1 expression | Inflammatory diseases |
| Anticancer | Antiproliferative effects | Various cancers |
| Neurodegenerative Diseases | Inhibition of butyrylcholinesterase, Monoamine oxidase B (MAO-B) inhibition | Alzheimer's disease, Parkinson's disease |
| Antioxidant | Scavenging of reactive oxygen species | Diseases associated with oxidative stress |
| Antidiabetic | α-glucosidase inhibition | Diabetes mellitus |
Development of Peptidomimetics using Chroman-4-one Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. The chroman-4-one scaffold has emerged as a valuable tool in the design of peptidomimetics. acs.org
A notable application is in the development of somatostatin (B550006) β-turn mimetics. nih.govresearchgate.net Somatostatin is a peptide hormone with a short half-life, limiting its therapeutic use. acs.org By using the chroman-4-one ring system as a scaffold, researchers have successfully designed compounds that mimic the crucial β-turn structure of somatostatin. nih.gov In these designs, the side chain equivalents of key amino acids, such as tryptophan and lysine, are attached to the 2- and 8-positions of the chroman-4-one scaffold. nih.govresearchgate.net This approach has yielded compounds with low micromolar affinity for somatostatin receptor subtypes sst2 and sst4. nih.govresearchgate.net
The development of peptidomimetics based on the chroman-4-one scaffold offers a strategy to overcome the pharmacokinetic limitations of native peptides. acs.orgsemanticscholar.org These non-peptidic compounds, which incorporate amino acid side chains, can serve as agonists or antagonists for various receptors. acs.org
Strategies for Enhancing Biological Activity and Pharmacokinetic Properties
Several strategies are employed to enhance the biological activity and improve the pharmacokinetic profiles of this compound derivatives. These strategies primarily involve synthetic modifications at various positions of the chroman-4-one ring.
Structure-activity relationship (SAR) studies have provided valuable insights into the modifications that lead to improved potency and selectivity. nih.gov For example, in the development of SIRT2 inhibitors, it was found that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were crucial for high potency. acs.org
The following table outlines key substitution positions on the chroman-4-one scaffold and their impact on biological activity based on various studies:
| Position | Type of Substitution | Effect on Biological Activity |
| C-2 | Alkyl chains, methoxyphenyl groups | Influences potency of antioxidant and SIRT2 inhibitory activity. nih.govacs.org |
| C-3 | Benzylidene, amine derivatives | Can enhance antioxidant and antidiabetic properties. nih.gov |
| C-6 | Electron-withdrawing groups, aromatic groups | Favorable for SIRT2 inhibition and antioxidant activity. nih.govacs.org |
| C-7 | Hydroxyl groups | Important for antioxidant and α-glucosidase inhibitory activities. nih.gov |
| C-8 | Electron-withdrawing groups | Contributes to increased potency of SIRT2 inhibitors. acs.org |
Furthermore, the introduction of different functional groups can significantly alter the pharmacokinetic properties of the resulting compounds. For instance, the amine functional group allows for further chemical modifications that can enhance biological activity or alter properties like solubility and membrane permeability.
Current Challenges and Opportunities in Chroman-4-one Research
Despite the significant potential of chroman-4-one derivatives in drug discovery, several challenges remain. The synthesis of these compounds can be complex, and achieving high yields can be difficult. nih.gov Additionally, the cost of isolation from natural sources can be prohibitive. nih.gov There is a need for more efficient and cost-effective synthetic methods to generate novel chroman-4-one analogs. nih.gov
Another challenge lies in the comprehensive biological evaluation of these compounds. While many derivatives show promising in vitro activity, more extensive in vivo studies are required to validate their therapeutic potential. tandfonline.com The occasional occurrence of adverse effects associated with some chromone (B188151) derivatives also necessitates careful toxicological profiling. tandfonline.com
However, these challenges also present significant opportunities. The development of novel synthetic methodologies, such as microwave-assisted synthesis and the use of organocatalysts, is an active area of research that promises to overcome some of the synthetic hurdles. researchgate.netresearchgate.net
The vast chemical space of chroman-4-one derivatives remains largely unexplored. There is a significant opportunity to design and synthesize new libraries of compounds with diverse substitution patterns and evaluate them against a wide range of biological targets. tandfonline.com The application of chroman-4-ones as multi-target directed ligands (MTDLs) for complex diseases like diabetes and neurodegenerative disorders is a particularly promising avenue for future research. tandfonline.com The combination of the chroman-4-one pharmacophore with other known active moieties to create hybrid molecules is another strategy that could lead to enhanced therapeutic efficacy. tandfonline.com
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2,2-dimethylchroman-4-one and its derivatives?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted resorcinols. For example, microwave-assisted synthesis using methanesulfonic acid and 3,3-dimethylacrylic acid yields 7-hydroxy-2,2-dimethylchroman-4-one with up to 98% efficiency under optimized conditions . Alkyl-substituted derivatives (e.g., 7-n-butyl-5-hydroxy-2,2-dimethylchroman-4-one) are prepared using similar protocols, though yields vary depending on substituent position and reaction time .
Q. How is this compound structurally characterized in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Key signals include:
- 1H NMR : The -CH2- protons of the chromanone ring resonate at δ ~2.72 ppm .
- 13C NMR : The carbonyl carbon (C-4) appears at δ ~200 ppm, while the quaternary C-2 and C-3 carbons are observed between δ 70–80 ppm .
Advanced Research Questions
Q. How do substituents influence the NMR chemical shifts of this compound derivatives?
- Methodological Answer : Substituent effects are quantified using the Lynch correlation , which compares chemical shift perturbations (Δδ) to monosubstituted benzene analogs. For example:
| Series | Slope (a) | Intercept (b) | R² | Observation |
|---|---|---|---|---|
| 1 | 0.90 | ~0 | 0.80 | Reduced substituent effect transmission |
| 2 | 0.95 | ~0 | >0.90 | Consistent with benzene trends |
- Electron-withdrawing groups at the para position cause downfield shifts in aromatic protons, while electron-donating groups exhibit the opposite trend .
Q. What experimental evidence supports the antiplatelet activity of this compound derivatives?
- Methodological Answer : The 6-acetyl derivative inhibits arachidonic acid-induced platelet aggregation in vitro (IC₅₀ ~50 µM). Activity is assessed via turbidimetric assays using platelet-rich plasma, with results validated against aspirin as a positive control . Structural optimization (e.g., acetyl group at C-6) enhances potency by modulating hydrophobic interactions with cyclooxygenase-1 (COX-1) .
Q. How can microwave-assisted synthesis improve yields of this compound derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min) and improves regioselectivity. For instance, resorcinol derivatives cyclize efficiently under microwave conditions (80–120°C) with P₂O₅ as a catalyst, achieving >90% yield for 7-hydroxy derivatives .
Q. How should researchers address contradictions in reported synthetic yields for alkyl-substituted derivatives?
- Methodological Answer : Yield discrepancies (e.g., 12% vs. 54% for 7-n-butyl derivatives) arise from:
- Reagent ratios : Excess 3,3-dimethylacrylic acid (2 eq.) favors cyclization over side reactions.
- Workup protocols : HPLC/MS monitoring identifies intermediates (e.g., compound 4c), guiding isolation of pure products .
Q. What are the key bioactive derivatives of this compound, and how are they prioritized for study?
- Methodological Answer : Notable derivatives include:
- 6-Fluoro : Exhibits enhanced metabolic stability (CAS 105799-73-3) .
- 7-Hydroxy : Serves as a precursor for anticoagulant analogs .
Prioritization involves in silico screening (e.g., docking with COX-1) followed by in vitro validation .
Q. What mechanistic insights explain the antiplatelet selectivity of 6-acetyl-2,2-dimethylchroman-4-one?
- Methodological Answer : The acetyl group at C-6 enhances hydrogen bonding with COX-1’s Arg120 residue, inhibiting thromboxane A₂ synthesis. Competitive binding assays (using ³H-AA) confirm dose-dependent displacement of arachidonic acid, with IC₅₀ values correlating with in vitro antiplatelet activity .
Q. How does regioselectivity impact the synthesis of di-substituted this compound derivatives?
- Methodological Answer : Steric and electronic factors dictate substitution patterns. For example, 5-alkyl resorcinols favor cyclization at the less hindered position, yielding 7-hydroxy derivatives as major products. Microwave conditions further enhance selectivity by minimizing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
